1-benzo[b][1]benzazepin-11-yl-2-pyrrolidin-1-ylethanone;hydrochloride
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Overview
Description
1-benzobbenzazepin-11-yl-2-pyrrolidin-1-ylethanone;hydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzazepine core with a pyrrolidine moiety, making it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzobbenzazepin-11-yl-2-pyrrolidin-1-ylethanone;hydrochloride typically involves multi-step organic reactions. The process often begins with the formation of the benzazepine core, followed by the introduction of the pyrrolidine ring. Common synthetic routes include:
Cyclization Reactions: The benzazepine core can be synthesized through cyclization reactions involving appropriate precursors.
Nucleophilic Substitution: Introduction of the pyrrolidine ring is often achieved through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-benzobbenzazepin-11-yl-2-pyrrolidin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs with potential biological activities.
Scientific Research Applications
1-benzobbenzazepin-11-yl-2-pyrrolidin-1-ylethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzobbenzazepin-11-yl-2-pyrrolidin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways and exerting its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-amine hydrochloride
- Benzo[4,5]imidazo[1,2-a]pyridine
- 4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile
Uniqueness
1-benzobbenzazepin-11-yl-2-pyrrolidin-1-ylethanone;hydrochloride stands out due to its unique combination of a benzazepine core and a pyrrolidine ring. This structural feature imparts distinct pharmacological properties and makes it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-2-pyrrolidin-1-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O.ClH/c23-20(15-21-13-5-6-14-21)22-18-9-3-1-7-16(18)11-12-17-8-2-4-10-19(17)22;/h1-4,7-12H,5-6,13-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWBLKYXBXTGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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